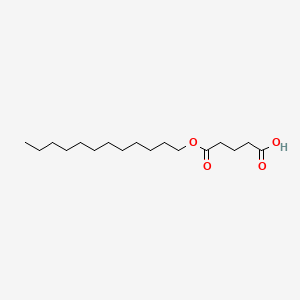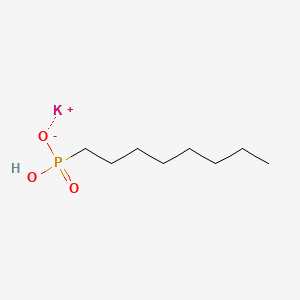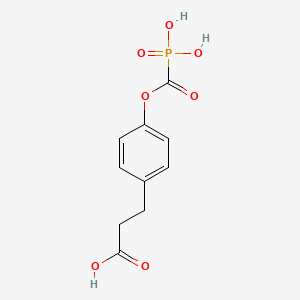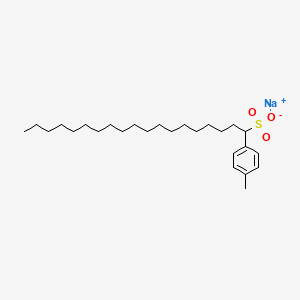
Sodium octadecylxylenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium octadecylxylenesulphonate: is an organic compound that belongs to the class of sulfonates. It is a sodium salt of octadecylxylenesulphonic acid and is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic tail and hydrophilic sulfonate head, making it effective in various applications, including detergents and emulsifiers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium octadecylxylenesulphonate typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene with octadecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting octadecylxylene is then sulfonated using concentrated sulfuric acid or oleum to produce octadecylxylenesulphonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation step is carefully monitored to prevent over-sulfonation, which can lead to undesirable by-products. The final product is purified through filtration and crystallization to obtain a high-purity compound suitable for commercial use.
化学反応の分析
Types of Reactions: Sodium octadecylxylenesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Sodium octadecylxylenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of sodium octadecylxylenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The hydrophobic tail interacts with non-polar substances, while the hydrophilic sulfonate head remains in the aqueous phase, facilitating the emulsification and dispersion of hydrophobic compounds.
類似化合物との比較
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium dodecylbenzenesulfonate: Similar surfactant properties but with a shorter hydrophobic tail, making it less effective in solubilizing very hydrophobic compounds.
- Sodium lauryl sulfate: Commonly used in personal care products; however, it has a different molecular structure and slightly different surfactant properties.
- Sodium stearate: Used in soaps and cosmetics; it has a simpler structure and is less effective as an emulsifier compared to sodium octadecylxylenesulphonate.
This compound stands out due to its long hydrophobic tail, which provides superior emulsification and solubilization properties, making it highly effective in various applications.
特性
CAS番号 |
93982-19-5 |
|---|---|
分子式 |
C26H45NaO3S |
分子量 |
460.7 g/mol |
IUPAC名 |
sodium;1-(4-methylphenyl)nonadecane-1-sulfonate |
InChI |
InChI=1S/C26H46O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25;/h20-23,26H,3-19H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
KLKMWSPTVDXULC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


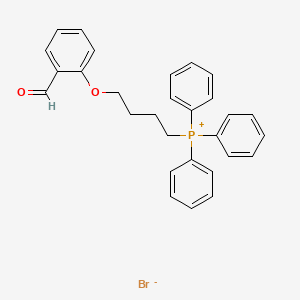


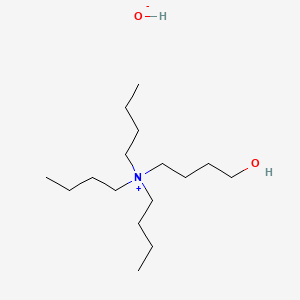
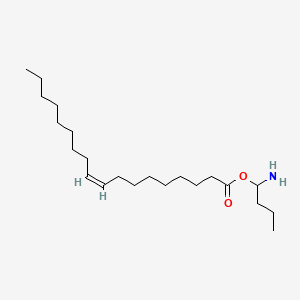

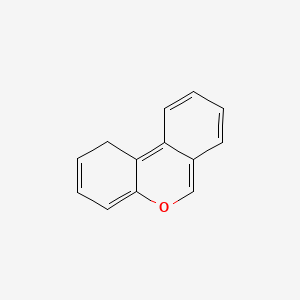
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

